molecular formula C16H21NO4 B14019799 2-(tert-Butoxycarbonyl)-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

2-(tert-Butoxycarbonyl)-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

Cat. No.: B14019799
M. Wt: 291.34 g/mol
InChI Key: VEWPSVYNOLKPCR-UHFFFAOYSA-N
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Description

2-(tert-Butoxycarbonyl)-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is a compound that belongs to the class of organic compounds known as isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective group properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxycarbonyl)-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid typically involves the protection of the amine group using the tert-butoxycarbonyl (Boc) group. This can be achieved under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method is advantageous due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxycarbonyl)-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(tert-Butoxycarbonyl)-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid has several scientific research applications:

    Chemistry: Used as a protecting group in peptide synthesis.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals.

    Industry: Applied in the production of complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonyl)-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid involves the protection of the amine group through the formation of a carbamate. This protection is achieved by the addition of the tert-butoxycarbonyl group, which can be removed under acidic conditions to yield the free amine . The molecular targets and pathways involved include the formation of stable intermediates that prevent unwanted side reactions during synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butoxycarbonyl)-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is unique due to its specific structure, which allows for selective protection and deprotection of the amine group. This makes it particularly useful in the synthesis of complex organic molecules.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid

InChI

InChI=1S/C16H21NO4/c1-10-8-17(15(20)21-16(2,3)4)9-12-7-11(14(18)19)5-6-13(10)12/h5-7,10H,8-9H2,1-4H3,(H,18,19)

InChI Key

VEWPSVYNOLKPCR-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC2=C1C=CC(=C2)C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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